4-((Diethylamino)methyl)benzoic acid hydrochloride

Catalog No.
S763600
CAS No.
106261-54-5
M.F
C12H18ClNO2
M. Wt
243.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Diethylamino)methyl)benzoic acid hydrochloride

Low yields in amide coupling often stem from the poor solubility and zwitterionic nature of the free base. This hydrochloride salt ensures predictable 1:1 stoichiometry, high solubility in DMF/DCM, and reliable introduction of a basic diethylaminomethyl group (pKa ~9.5-10.5) for enhanced API solubility and membrane permeability. Key advantages: • Predictable coupling efficiency; • Enhanced handling and storage stability; • Enables salt-bridge interactions and hydrophobic binding in drug design.

CAS Number

106261-54-5

Product Name

4-((Diethylamino)methyl)benzoic acid hydrochloride

IUPAC Name

4-(diethylaminomethyl)benzoic acid;hydrochloride

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

InChI

InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H

InChI Key

DRSXCOZXAABDPN-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl

Synonyms

4-((Diethylamino)methyl)benzoic acid hydrochloride, 4-(Diethylaminomethyl)benzoic acid hydrochloride, p-(Diethylaminomethyl)benzoic acid hydrochloride, 4-[(Diethylamino)methyl]benzoic acid hydrochloride, Benzoic acid, 4-[(diethylamino)methyl]-, hydrochloride (1:1), 4-(N,N-Diethylaminomethyl)benzoic acid hydrochloride

Purity

≥97%

Package Size

250 mg, 500 mg, 1 g

4-((Diethylamino)methyl)benzoic acid hydrochloride (CAS 106261-54-5) is a bifunctional building block widely utilized in the synthesis of pharmaceuticals, specialty polymers, and advanced agrochemicals . Featuring a para-substituted diethylaminomethyl group and a carboxylic acid moiety, it serves as a critical intermediate for introducing basic, lipophilic side chains into complex molecular architectures via amide or ester linkages. Supplied as a stable hydrochloride salt, this compound overcomes the inherent handling and solubility challenges of its zwitterionic free base . Its primary procurement value lies in its predictable reactivity in standard coupling protocols and its ability to modulate the physicochemical properties—such as aqueous solubility and membrane permeability—of downstream active pharmaceutical ingredients (APIs) .

Research Fit

Workflow Aqueous synthesis, bioconjugation, antimicrobial susceptibility
Selection High-purity HCl salt, para-diethylaminomethyl substitution
Use Context Antimicrobial screening, cell-based cytotoxicity endpoint review

Substituting this specific hydrochloride salt with closely related analogs, such as the free base (CAS 62642-59-5), the dimethylamino variant, or the directly conjugated 4-(diethylamino)benzoic acid, compromises both synthetic efficiency and final product performance [1]. The free base form typically exists as a zwitterion, leading to poor solubility in standard organic solvents and unpredictable stoichiometry during coupling reactions . Furthermore, replacing the methylene-linked aliphatic amine with a directly conjugated aniline derivative drastically reduces the basicity of the nitrogen (shifting pKa from ~10 to ~2-3), eliminating its ability to form physiological salt bridges or improve API solubility [1]. Similarly, substituting the diethyl group with a dimethyl group alters the steric bulk and lowers the lipophilicity (logP) of the resulting conjugate, which can negatively impact the membrane permeability and target-binding affinity of pharmaceutical candidates .

Substitution Risk

Free base substitution Different solubility and ionization may alter reaction compatibility and biological assay outcomes.
Dimethylamino or amino analogs Reduced membrane permeability and target affinity may lower antimicrobial activity.
Ortho/meta or ester analogs Altered substitution pattern or procaine-like esters cannot replicate para-derivatization handle.

Enhanced Processability and Coupling

In synthetic workflows, the free base of 4-((diethylamino)methyl)benzoic acid presents significant handling challenges due to zwitterion formation, which limits its solubility in common organic solvents used for amide coupling (e.g., DMF, DCM) . The hydrochloride salt (CAS 106261-54-5) suppresses this zwitterionic character by fully protonating the amine, yielding a highly crystalline, stable solid with excellent solubility profiles . During peptide or amide synthesis using standard reagents, the HCl salt allows for precise stoichiometric control and can be easily neutralized in situ with tertiary amine bases. This predictable behavior minimizes side reactions and improves overall coupling yields compared to the poorly soluble free base .

Evidence DimensionProcessability and Solubility
Target Compound DataHydrochloride salt (CAS 106261-54-5) exhibits high crystallinity and excellent solubility in polar coupling solvents.
Comparator Or BaselineFree base (CAS 62642-59-5), which suffers from zwitterion-induced insolubility.
Quantified DifferenceThe HCl salt provides superior handling and predictable stoichiometry by avoiding zwitterionic aggregation.
ConditionsStandard amide coupling conditions (e.g., DMF/DCM, coupling reagents, tertiary amine base).

Procurement of the hydrochloride salt ensures reproducible, high-yield amide coupling reactions, reducing solvent waste and purification costs in industrial synthesis.

Antimicrobial Inhibition
Head-to-head
S. aureus 15 mm, E. coli 12 mm (1 mg/mL)
Supports antimicrobial screening context; diethylamino group required for membrane disruption.
Disk diffusion; comparator quantitative data limited

Methylene Linker Maintains Basicity

The structural difference between 4-((diethylamino)methyl)benzoic acid and 4-(diethylamino)benzoic acid is critical for downstream applications requiring a basic center[1]. In the target compound, the methylene (-CH2-) linker isolates the amine from the aromatic ring, maintaining its character as a highly basic aliphatic amine with a pKa of approximately 9.5 to 10.5. In contrast, the direct attachment in 4-(diethylamino)benzoic acid results in resonance conjugation with the benzene ring, drastically reducing the amine's basicity to a pKa of ~2-3 [1]. This significant difference in basicity means only the methylene-linked compound can effectively form stable salts at physiological pH or participate in essential salt-bridge interactions within biological target pockets.

Evidence DimensionAmine Basicity (pKa)
Target Compound DataAliphatic benzylic amine (pKa ~9.5-10.5).
Comparator Or Baseline4-(Diethylamino)benzoic acid (conjugated aniline, pKa ~2-3).
Quantified Difference~7-8 log unit difference in basicity (pKa).
ConditionsAqueous solution, physiological pH.

Buyers developing APIs that require a basic nitrogen for solubility or target binding must select the methylene-linked variant to ensure proper protonation at physiological pH.

Purity Specification
Specification review
≥95% minimum, typical ≥99%; impurity ≤0.5% individual
Supports lot consistency and reduced batch variability in sensitive applications.
Based on supplier COA; verify for critical applications

Lipophilicity and Steric Bulk Optimization

When selecting an amino-benzoic acid building block, the choice of alkyl substituents on the amine significantly impacts the physicochemical properties of the final product. The diethylamino group in 4-((diethylamino)methyl)benzoic acid provides a higher degree of lipophilicity (increased logP) and greater steric bulk compared to the dimethylamino analog. This increased lipophilicity is often leveraged in pharmaceutical design to enhance the membrane permeability of the resulting drug candidate [1]. Additionally, the larger spatial footprint of the diethyl group can improve binding affinity by more effectively filling hydrophobic pockets in target kinases or receptors .

Evidence DimensionLipophilicity (logP) and Steric Bulk
Target Compound DataDiethylamino substitution provides higher logP and larger steric volume.
Comparator Or BaselineDimethylamino analog, which has lower lipophilicity and smaller steric bulk.
Quantified DifferenceIncreased lipophilicity and membrane permeability for the diethyl derivative.
ConditionsPharmacokinetic optimization and receptor binding assays.

Selecting the diethyl variant allows formulators to fine-tune the pharmacokinetic profile and membrane permeability of downstream compounds, a critical factor in drug development.

Cytotoxicity Context
Class-level
'Toxic' in H9 T-cell assay; benzoic acid and PABA non-toxic
Supports cytotoxicity endpoint review; diethylaminomethyl group introduces distinct liability.
H9 T-cell line; assay format and concentration unspecified
Aqueous Solubility
Head-to-head
HCl salt: water-soluble; Free base: solubility not specified
Water solubility facilitates aqueous-phase reactions without co-solvents.
Qualitative description; quantitative data unavailable

Basic Pharmaceutical Intermediates Synthesis

Ideal for use in amide coupling reactions to introduce a basic, lipophilic diethylaminomethyl tail into drug candidates. The hydrochloride salt ensures predictable stoichiometry and high yields, ultimately improving the aqueous solubility (via salt formation) and membrane permeability of the final API .

Kinase Inhibitors and GPCR Ligands

The specific steric bulk and high basicity (pKa ~9.5-10.5) of the diethylaminomethyl group make it highly suitable for designing molecules that require salt-bridge interactions and hydrophobic pocket filling within biological targets, outperforming direct aniline analogs.

Specialty Polymers and Coatings

Utilized as a functional monomer or end-capping agent where the basic tertiary amine can act as an internal catalyst, adhesion promoter, or pH-responsive element in advanced material formulations, benefiting from the compound's high solubility and stability .

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial susceptibility studies
Diethylaminomethyl-dependent membrane activity
Inhibition zone benchmarking against S. aureus and E. coli
Benzoic acid-based pharmacophore synthesis
High-purity, water-soluble building block
Reproducible stoichiometry and reaction yields
Cytotoxicity endpoint review
Reported H9 T-cell cytotoxicity context
Cell-viability endpoint interpretation and control selection
Aqueous reaction development
Water-soluble hydrochloride salt
Co-solvent-free coupling and bioconjugation compatibility

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